Ac-RYYRIK-NH2
CAS No.:
Cat. No.: VC20747200
Molecular Formula: C44H70N14O9
Molecular Weight: 939.1 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C44H70N14O9 |
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Molecular Weight | 939.1 g/mol |
IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide |
Standard InChI | InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 |
Standard InChI Key | WBBBVZGQADABSU-RERZDIOCSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Molecular Formula and Weight
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Molecular Formula: C₄₄H₇₀N₁₄O₉
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Molecular Weight: 939.14 g/mol
Structural Representation
Ac-RYYRIK-NH2 is composed of the following amino acid sequence:
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Sequence: Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2
The peptide is characterized by an acetyl group at the N-terminus and an amide group at the C-terminus, which are crucial for its biological activity.
Synonyms
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Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2
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CHEMBL437723
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CAS Number: 200959-48-4
Mechanism of Action
Ac-RYYRIK-NH2 functions primarily as an antagonist of the nociceptin receptor (ORL1). Research indicates that it inhibits the biological activities associated with nociceptin, which is known to contribute to hyperalgesia (increased sensitivity to pain) .
Pharmacological Studies
Research has shown that Ac-RYYRIK-NH2 can effectively antagonize nociceptin-induced effects in vivo, suggesting its potential use in pain management therapies .
In Vitro and In Vivo Evaluations
A study focused on the antagonistic properties of Ac-RYYRIK-NH2 revealed promising results:
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It was effective in reducing nociceptin-induced hyperalgesia in rat models.
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The peptide's design allows for further modifications to optimize its efficacy and selectivity against nociceptin receptors .
Comparative Studies
In comparative studies with other peptides targeting similar receptors, Ac-RYYRIK-NH2 demonstrated unique binding characteristics and a distinct mechanism of action compared to traditional opioid receptors .
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